Fmoc-3-pyrenyl-L-alanine
Overview
Description
Synthesis Analysis
The synthesis of Fmoc-3-pyrenyl-L-alanine and related compounds often involves solid-phase synthesis techniques, utilizing fluorenylmethyloxycarbonyl (Fmoc) protection for amino acids. This method allows for the sequential addition of amino acids to a growing peptide chain, with Fmoc providing a reliable and reversible protection mechanism. One approach details the synthesis of peptides and peptidomimetics incorporating aza-beta3-amino acids along with Fmoc-protected alpha-amino acids, demonstrating the versatility of Fmoc chemistry in constructing complex molecules (Busnel et al., 2005).
Molecular Structure Analysis
The molecular structure of Fmoc-3-pyrenyl-L-alanine includes a fluorenylmethoxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino acid, providing steric protection and facilitating peptide bond formation. The pyrenyl group attached to the side chain of the alanine residue imparts unique photophysical properties, enabling its use in fluorescent labeling and studies of peptide interactions. Detailed structural analysis and optimization of peptide synthesis using Fmoc chemistry underscore the importance of the Fmoc group in synthesizing complex peptide structures efficiently (Thomson et al., 1995).
Chemical Reactions and Properties
Fmoc-3-pyrenyl-L-alanine participates in chemical reactions characteristic of amino acids, including peptide bond formation and amide coupling reactions. The Fmoc group facilitates easy removal under basic conditions without affecting the peptide backbone, making it ideal for stepwise peptide synthesis. The pyrenyl moiety can engage in π-π interactions and fluorescent quenching, providing a tool for studying protein-protein interactions and enzymatic activity. Research on the synthesis of chiral peptide nucleic acids using Fmoc chemistry highlights the broad applicability of Fmoc-protected amino acids in creating diverse bioactive molecules (Wu & Xu, 2001).
Physical Properties Analysis
The physical properties of Fmoc-3-pyrenyl-L-alanine, such as solubility, melting point, and optical activity, are influenced by the Fmoc and pyrenyl groups. The hydrophobic nature of the pyrenyl group can affect the solubility of the compound in organic solvents, while the bulky Fmoc group can influence the melting point and crystallinity. Studies on the self-assembly of bioactive dipeptides incorporating bulky aromatic substituents like Fmoc demonstrate how these groups can dictate the physical properties and self-assembly behavior of the molecules (Castelletto et al., 2011).
Chemical Properties Analysis
The chemical properties of Fmoc-3-pyrenyl-L-alanine are characterized by its reactivity in peptide synthesis and its fluorescence. The Fmoc group allows for selective deprotection and coupling reactions, essential for the synthesis of complex peptides and proteins. The pyrenyl group's fluorescence provides a powerful tool for probing the molecular environment and interactions of peptides, with implications for studying biological systems and developing new materials. Research on the synthesis and application of Fmoc-modified amino acids and short peptides emphasizes the utility of these compounds in fabricating functional materials and studying biological phenomena (Tao et al., 2016).
Scientific Research Applications
“Fmoc-3-pyrenyl-L-alanine” is a type of Fmoc protected alanine derivative . The Fmoc group is a common protective group in organic chemistry, used in the synthesis of peptides. The Fmoc group is removed during the peptide synthesis process, allowing the amino acid to which it was attached to participate in peptide bond formation.
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Peptide Synthesis
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Bioprocessing and Cell Culture
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Proteomics Studies
- Fmoc-3-pyrenyl-L-alanine is potentially useful for proteomics studies . Proteomics is a large-scale study of proteins, particularly their structures and functions .
- In proteomics, Fmoc-3-pyrenyl-L-alanine can be used in the synthesis of peptides for protein identification and characterization .
- The results from these studies can provide valuable insights into protein function, interactions, and cellular processes .
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Solid Phase Peptide Synthesis
- Fmoc-3-pyrenyl-L-alanine is potentially useful for solid phase peptide synthesis techniques . This method is used to chemically synthesize peptides by coupling amino acids to a solid support .
- During the synthesis, the Fmoc group is removed, allowing the amino acid to participate in peptide bond formation .
- The synthesized peptides can be used in various biological research and drug discovery .
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Fluorescence Studies
- Fmoc-3-pyrenyl-L-alanine, due to the presence of the pyrene moiety, could potentially be used in fluorescence studies . Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its fluorescent properties .
- In this application, Fmoc-3-pyrenyl-L-alanine could be incorporated into peptides or proteins, and the resulting fluorescence could be used to study the structure, dynamics, or interactions of these biomolecules .
- The outcomes of these studies could provide valuable insights into the behavior of proteins or peptides in various environments, contributing to our understanding of biological systems .
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Drug Discovery
- Fmoc-3-pyrenyl-L-alanine could potentially be used in drug discovery . The incorporation of this amino acid into peptides or proteins could alter their properties, potentially leading to the development of new therapeutic agents .
- In this application, Fmoc-3-pyrenyl-L-alanine could be used in the synthesis of peptide-based drugs, with the pyrene moiety serving as a pharmacophore .
- The outcomes of these applications could potentially lead to the development of new drugs with improved efficacy, selectivity, or safety profiles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMJSJQWMANBG-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373224 | |
Record name | Fmoc-3-pyrenyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-pyrenyl-L-alanine | |
CAS RN |
183071-07-0 | |
Record name | Fmoc-3-pyrenyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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